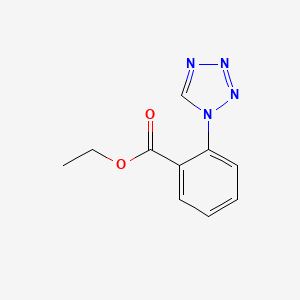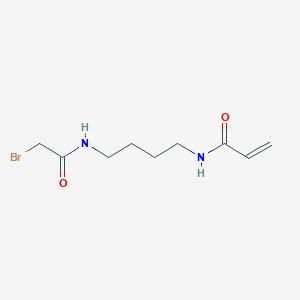![molecular formula C13H11FN2 B11719432 (2R)-8-fluoro-2-phenyl-2,3-dihydroimidazo[1,2-a]pyridine](/img/structure/B11719432.png)
(2R)-8-fluoro-2-phenyl-2,3-dihydroimidazo[1,2-a]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-8-fluoro-2-phenyl-2,3-dihydroimidazo[1,2-a]pyridine is a heterocyclic compound that features a fused imidazo[1,2-a]pyridine ring system with a fluorine atom at the 8th position and a phenyl group at the 2nd position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-8-fluoro-2-phenyl-2,3-dihydroimidazo[1,2-a]pyridine typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is known for its mild conditions and high functional group tolerance.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize automated systems to ensure precise control over reaction conditions, such as temperature, pressure, and reagent concentrations, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
(2R)-8-fluoro-2-phenyl-2,3-dihydroimidazo[1,2-a]pyridine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophilic substitution using sodium azide in dimethylformamide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction may produce an alcohol. Substitution reactions can introduce various functional groups, such as azides or halides.
Scientific Research Applications
(2R)-8-fluoro-2-phenyl-2,3-dihydroimidazo[1,2-a]pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (2R)-8-fluoro-2-phenyl-2,3-dihydroimidazo[1,2-a]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and phenyl group play crucial roles in enhancing the compound’s binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to the desired biological effects .
Comparison with Similar Compounds
Similar Compounds
Pyridine: A basic heterocyclic compound with a nitrogen atom in the ring.
Imidazole: A five-membered ring containing two nitrogen atoms.
Fluorobenzene: A benzene ring with a fluorine substituent.
Uniqueness
(2R)-8-fluoro-2-phenyl-2,3-dihydroimidazo[1,2-a]pyridine is unique due to its fused ring system, which combines the properties of both imidazole and pyridine, along with the presence of a fluorine atom and a phenyl group. This unique structure imparts specific chemical and biological properties that are not observed in simpler compounds .
Properties
Molecular Formula |
C13H11FN2 |
|---|---|
Molecular Weight |
214.24 g/mol |
IUPAC Name |
(2R)-8-fluoro-2-phenyl-2,3-dihydroimidazo[1,2-a]pyridine |
InChI |
InChI=1S/C13H11FN2/c14-11-7-4-8-16-9-12(15-13(11)16)10-5-2-1-3-6-10/h1-8,12H,9H2/t12-/m0/s1 |
InChI Key |
LKLSTRGXLYAWKJ-LBPRGKRZSA-N |
Isomeric SMILES |
C1[C@H](N=C2N1C=CC=C2F)C3=CC=CC=C3 |
Canonical SMILES |
C1C(N=C2N1C=CC=C2F)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Bromo-2,8-dimethylimidazo[1,2-a]pyridine](/img/structure/B11719361.png)


![2-[2-(Hydroxyimino)ethyl]-5-methoxyphenol](/img/structure/B11719378.png)
![6-methoxy-1H-benzo[d][1,3]oxazin-2(4H)-one](/img/structure/B11719390.png)
![Trimethyl[2-(3-propoxyphenyl)ethynyl]silane](/img/structure/B11719395.png)



![Ethyl 3-[(4-Fluorophenyl)(hydroxy)methyl]isoxazole-4-carboxylate](/img/structure/B11719417.png)


![2-(chloromethyl)-6-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine](/img/structure/B11719438.png)

